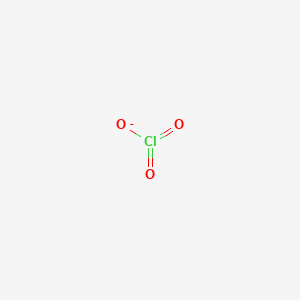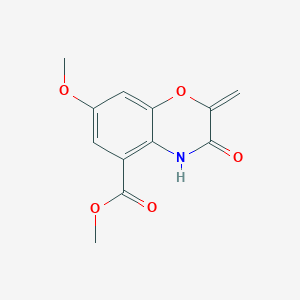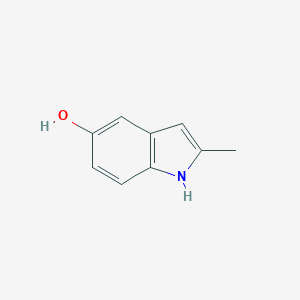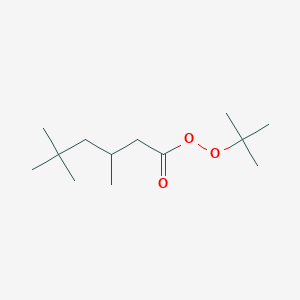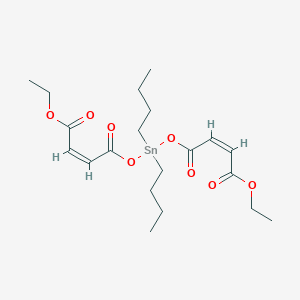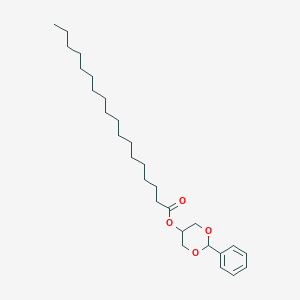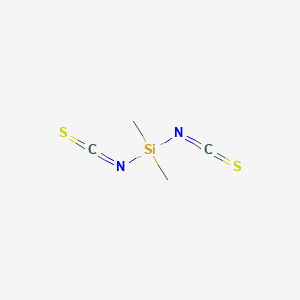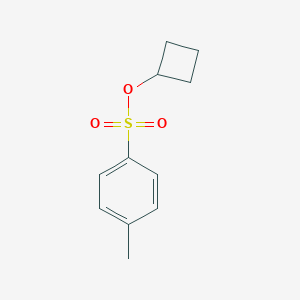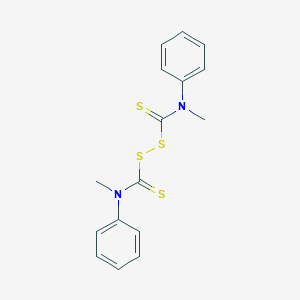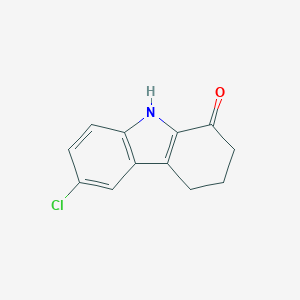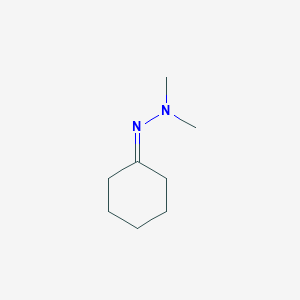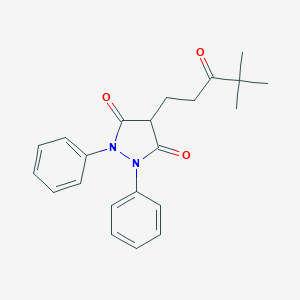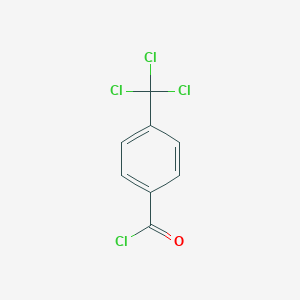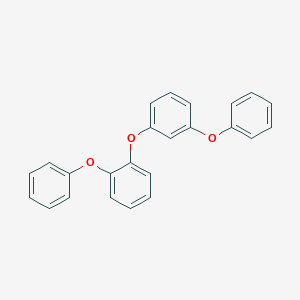
Benzene, 1-phenoxy-2-(3-phenoxyphenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-phenoxy-2-(3-phenoxyphenoxy)- is a chemical compound that is used in scientific research for various purposes. It is a type of biphenyl ether derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of benzene, 1-phenoxy-2-(3-phenoxyphenoxy)- is not well understood. However, it is believed to act as a modulator of various enzymes and receptors in the body. It may also have an effect on the immune system and inflammation.
Biochemical and Physiological Effects
Benzene, 1-phenoxy-2-(3-phenoxyphenoxy)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using benzene, 1-phenoxy-2-(3-phenoxyphenoxy)- in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the main limitations is its potential toxicity and the need for proper safety precautions when handling the compound.
Orientations Futures
There are several future directions for the use of benzene, 1-phenoxy-2-(3-phenoxyphenoxy)- in scientific research. One direction is the development of new drugs and pharmaceuticals based on the compound. Another direction is the investigation of its potential as an anti-cancer agent. Additionally, further research is needed to understand its mechanism of action and potential side effects.
Conclusion
Benzene, 1-phenoxy-2-(3-phenoxyphenoxy)- is a useful compound in scientific research due to its various applications and potential biological activity. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential in the field of medicine and drug development.
Méthodes De Synthèse
Benzene, 1-phenoxy-2-(3-phenoxyphenoxy)- can be synthesized using various methods. One of the most common methods is the Suzuki-Miyaura cross-coupling reaction. This method involves the reaction between an arylboronic acid and an aryl halide in the presence of a palladium catalyst. The reaction produces the desired biphenyl ether derivative with high yield and purity.
Applications De Recherche Scientifique
Benzene, 1-phenoxy-2-(3-phenoxyphenoxy)- is used in scientific research for various purposes. One of the main applications is in the field of organic synthesis. It is used as a starting material for the synthesis of other compounds with potential biological activity. It is also used in the development of new drugs and pharmaceuticals.
Propriétés
Numéro CAS |
10469-81-5 |
|---|---|
Formule moléculaire |
C24H18O3 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
1-phenoxy-2-(3-phenoxyphenoxy)benzene |
InChI |
InChI=1S/C24H18O3/c1-3-10-19(11-4-1)25-21-14-9-15-22(18-21)27-24-17-8-7-16-23(24)26-20-12-5-2-6-13-20/h1-18H |
Clé InChI |
ASWMPWPWHHXCKT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=CC=C3OC4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=CC=C3OC4=CC=CC=C4 |
Autres numéros CAS |
10469-81-5 |
Synonymes |
1-Phenoxy-2-(3-phenoxyphenoxy)benzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



